molecular formula C10H10BrClO2 B14770661 2-Bromo-6-chloro-3-isopropoxybenzaldehyde

2-Bromo-6-chloro-3-isopropoxybenzaldehyde

Cat. No.: B14770661
M. Wt: 277.54 g/mol
InChI Key: YORMGDKURCRXGU-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and isopropoxy functional groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-isopropoxybenzaldehyde typically involves the bromination and chlorination of a benzaldehyde derivative, followed by the introduction of an isopropoxy group. One common method includes:

    Chlorination: The addition of chlorine using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-chloro-3-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The compound can undergo various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-3-isopropoxybenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

2-bromo-6-chloro-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10BrClO2/c1-6(2)14-9-4-3-8(12)7(5-13)10(9)11/h3-6H,1-2H3

InChI Key

YORMGDKURCRXGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Cl)C=O)Br

Origin of Product

United States

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